

An In-depth Technical Guide to Safracin and Cyanosafracin Antibiotics

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Compound of Interest		
Compound Name:	cyanosafracin B	
Cat. No.:	B15552679	Get Quote

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Abstract

Safracin and cyanosafracin are members of the tetrahydroisoquinoline family of antibiotics, exhibiting a range of biological activities, including antibacterial and potent antitumor properties. Produced by fermentation of Pseudomonas fluorescens, these compounds have garnered significant interest in the scientific community. This is not only due to their inherent bioactivity but also because **cyanosafracin B** serves as a key precursor in the semi-synthesis of the clinically approved anti-cancer agent, Ecteinascidin-743 (Trabectedin). This technical guide provides a comprehensive review of the biosynthesis, chemical synthesis, mechanism of action, and biological activities of safracin and cyanosafracin antibiotics. Detailed experimental protocols for fermentation, isolation, and characterization are provided, along with tabulated quantitative data on their biological efficacy. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these complex molecules.

Introduction

Safracins are a group of heterocyclic quinone antibiotics first isolated from the fermentation broth of Pseudomonas fluorescens.[1] Structurally, they belong to the saframycin family of antibiotics. The two primary forms, safracin A and safracin B, differ by a hydroxyl group. Safracin B can be chemically converted to **cyanosafracin B**, a key intermediate in the



production of the potent antitumor drug Ecteinascidin-743 (ET-743). This connection has spurred significant research into the efficient production and derivatization of these molecules.

Biosynthesis of Safracins

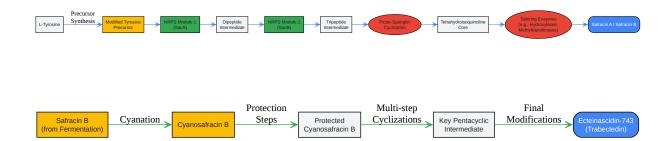
The biosynthesis of safracins in Pseudomonas fluorescens is orchestrated by a dedicated gene cluster. This cluster contains genes encoding non-ribosomal peptide synthetases (NRPS) and various modifying enzymes responsible for assembling the complex tetrahydroisoquinoline core.

Safracin Biosynthetic Gene Cluster

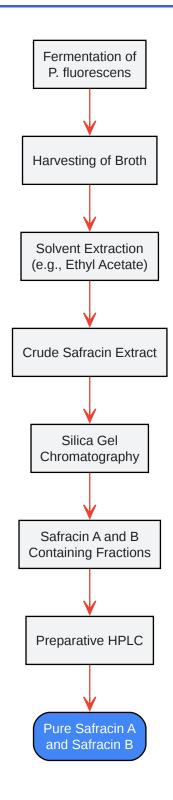
The safracin biosynthetic gene cluster from Pseudomonas fluorescens A2-2 has been identified and characterized.[2] It comprises a set of genes organized in operons that code for the enzymes necessary for the synthesis of the safracin backbone and its subsequent modifications.

Proposed Biosynthetic Pathway

The biosynthesis of safracin is a complex process involving the condensation of amino acid precursors and a series of enzymatic modifications. The pathway is initiated by the synthesis of a modified tyrosine derivative, which serves as a building block for the tetrahydroisoquinoline core. The NRPS machinery then sequentially adds other amino acids, followed by cyclization and tailoring reactions to yield the final safracin molecules.







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References

- 1. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds PubMed [pubmed.ncbi.nlm.nih.gov]
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